molecular formula C9H18N2O B1428968 1-(Oxolan-3-yl)piperidin-4-amine CAS No. 1340194-93-5

1-(Oxolan-3-yl)piperidin-4-amine

Cat. No.: B1428968
CAS No.: 1340194-93-5
M. Wt: 170.25 g/mol
InChI Key: QCRWDQWDIVIQCF-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)piperidin-4-amine, also known as 1-(tetrahydrofuran-3-yl)piperidin-4-amine, is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25202 g/mol . This compound features a piperidine ring substituted with an oxolane (tetrahydrofuran) moiety, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)piperidin-4-amine can be achieved through several routes. One common method involves the reaction of piperidine derivatives with oxolane derivatives under specific conditions. For instance, the reaction of 4-piperidone with tetrahydrofuran in the presence of reducing agents like sodium borohydride can yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Oxolan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(Oxolan-3-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The piperidine ring allows it to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various physiological processes, including mood regulation and pain perception . The exact molecular targets and pathways are still under investigation, but its structure suggests it may act on similar targets as other piperidine derivatives.

Comparison with Similar Compounds

1-(Oxolan-3-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the oxolane moiety.

    1-(Tetrahydrofuran-3-yl)piperidine: A similar compound with a different substitution pattern.

    Piperidine-4-amine: Another derivative with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(oxolan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-1-4-11(5-2-8)9-3-6-12-7-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRWDQWDIVIQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340194-93-5
Record name 1-(oxolan-3-yl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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